molecular formula C12H10O2S B1637216 5-(3-Methoxyphenyl)thiophene-2-carbaldehyde CAS No. 249504-37-8

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde

Cat. No.: B1637216
CAS No.: 249504-37-8
M. Wt: 218.27 g/mol
InChI Key: DLXLICDIIBNILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a thiophene ring substituted with a methoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)thiophene-2-carbaldehyde typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur-containing reagent under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of 3-methoxyphenyl with a halogenated thiophene compound in the presence of a palladium catalyst and a base.

    Formylation: The final step involves the formylation of the thiophene ring to introduce the aldehyde group. This can be achieved using the Vilsmeier-Haack reaction, where the thiophene compound reacts with a formylating reagent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide in sulfuric acid.

Major Products

    Oxidation: 5-(3-Methoxyphenyl)thiophene-2-carboxylic acid.

    Reduction: 5-(3-Methoxyphenyl)thiophene-2-methanol.

    Substitution: Various halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Pharmaceuticals: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Methylphenyl)thiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.

    5-(3-Hydroxyphenyl)thiophene-2-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.

    5-(3-Chlorophenyl)thiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

5-(3-Methoxyphenyl)thiophene-2-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to its analogs. The methoxy group is an electron-donating group, which can affect the electronic properties of the thiophene ring and the aldehyde group, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

5-(3-methoxyphenyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-10-4-2-3-9(7-10)12-6-5-11(8-13)15-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXLICDIIBNILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254963
Record name 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249504-37-8
Record name 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249504-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Methoxyphenyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-(3-Methoxyphenyl)thiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.